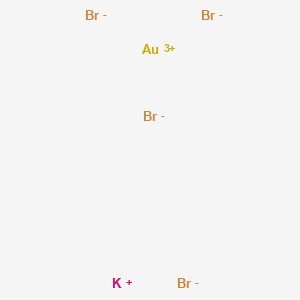

Tetrabromoaurato de potasio

Descripción general

Descripción

Synthesis Analysis :

- The synthesis of related potassium-based compounds can be inferred from studies like those on potassium cadmium(II)/zinc(II) tellurides, where solid-state reactions of pure elements at high temperatures are employed (Li et al., 2009).

Molecular Structure Analysis :

- The molecular structure of potassium-based compounds is often complex. For instance, the crystal structure of potassium tetratellurite and ditellurite shows different coordination patterns and structures (Becker et al., 1997).

- The structure of potassium tetranitro-diammine-cobaltiate(III) provides insights into the arrangement and bonding in potassium complexes (Komiyama, 1956).

Chemical Reactions and Properties :

- Potassium compounds like potassium tetranitratoaurate(III) exhibit discrete ion structures, which can inform the understanding of chemical reactions and properties of similar compounds (Garner & Wallwork, 1970).

Physical Properties Analysis :

- The physical properties of potassium-based compounds, such as thermal and nonlinear optical properties, can be understood from studies like that of tetrabromo (piperazinium) zincate(II) (Boopathi et al., 2018).

Chemical Properties Analysis :

- The chemical properties of potassium compounds, including coordination and bonding patterns, can be inferred from studies on complexes like the potassium salt of the hexanuclear carbonyl cobaltate (Albano et al., 1969).

Aplicaciones Científicas De Investigación

Dopaje de nanotubos de carbono

El tetrabromoaurato de potasio se ha identificado como un potente dopante para los nanotubos de carbono (CNT). Mejora la conductividad eléctrica de los CNT, lo cual es crucial para desarrollar dispositivos electrónicos y optoelectrónicos ligeros y eficientes . La eficacia del compuesto se atribuye a su capacidad para disociarse e interactuar con los CNT, reemplazando potencialmente componentes metálicos más pesados como el cobre en aplicaciones donde el peso es un factor crítico, como en el diseño de aeronaves .

Quimioluminiscencia en química analítica

Se ha desarrollado un sistema de quimioluminiscencia que involucra this compound y luminol para la detección de ácido fólico en la leche en polvo . Este sistema es significativo por su sensibilidad y especificidad, lo que lo convierte en una herramienta valiosa para la industria alimentaria y el análisis farmacéutico, donde la determinación precisa del contenido de nutrientes es esencial .

Reacciones de reemplazo galvánico

Una solución acuosa de KAuBr₄ se puede utilizar para reacciones de reemplazo galvánico con metales líquidos como el galinstan . Esta aplicación es particularmente relevante en el campo de la ciencia de los materiales, donde tales reacciones se utilizan para crear nanoestructuras complejas con propiedades específicas para aplicaciones tecnológicas avanzadas.

Aplicaciones químicas de laboratorio

El KAuBr₄ sirve como reactivo de laboratorio en la síntesis de diversas sustancias . Su alta pureza y reactividad lo hacen adecuado para la investigación y el desarrollo en química y ciencia de los materiales, donde se puede utilizar para producir compuestos con propiedades electrónicas, ópticas o catalíticas únicas.

Safety and Hazards

Aurate(1-), tetrabromo-, potassium, (SP-4-1)- may be corrosive to metals and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation and an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

Mecanismo De Acción

Target of Action

Potassium tetrabromoaurate (KAuBr₄) primarily targets cellular proteins and enzymes that contain thiol groups. These thiol groups are crucial for the structural and functional integrity of many proteins, including those involved in cellular signaling and metabolism .

Mode of Action

KAuBr₄ interacts with its targets through the formation of covalent bonds with thiol groups. This interaction leads to the inhibition of enzyme activity and disruption of protein function. The gold(III) ion in KAuBr₄ is highly electrophilic, making it reactive towards nucleophilic thiol groups in cysteine residues of proteins .

Biochemical Pathways

The inhibition of thiol-containing enzymes by KAuBr₄ affects several biochemical pathways, particularly those involved in redox regulation and cellular metabolism. For example, the inhibition of glutathione reductase disrupts the cellular redox balance, leading to oxidative stress. This oxidative stress can trigger downstream effects such as apoptosis (programmed cell death) and inhibition of cell proliferation .

Pharmacokinetics

The pharmacokinetics of KAuBr₄ involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, KAuBr₄ is absorbed into the bloodstream and distributed to various tissues. Its bioavailability is influenced by its solubility and stability in biological fluids. KAuBr₄ is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the action of KAuBr₄ results in the inhibition of key enzymes and disruption of protein functions. This leads to cellular effects such as oxidative stress, apoptosis, and inhibition of cell proliferation. These effects are particularly relevant in the context of its potential use as an anti-tumor agent, where the induction of apoptosis in cancer cells is a desired outcome .

Action Environment

The efficacy and stability of KAuBr₄ are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. For instance, acidic conditions can enhance the reactivity of KAuBr₄ with thiol groups, while high temperatures can increase its rate of degradation. Additionally, the presence of competing nucleophiles can affect the binding of KAuBr₄ to its targets .

Propiedades

IUPAC Name |

potassium;gold(3+);tetrabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZKACIZKAONNB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[Br-].[Br-].[Br-].[Br-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17083-68-0 (Parent) | |

| Record name | Potassium tetrabromoaurate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90930529 | |

| Record name | Potassium tetrabromoaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14323-32-1 | |

| Record name | Potassium tetrabromoaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tetrabromoaurate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurate(1-), tetrabromo-, potassium (1:1), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrabromoaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrabromoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TETRABROMOAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80A6U22TN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)